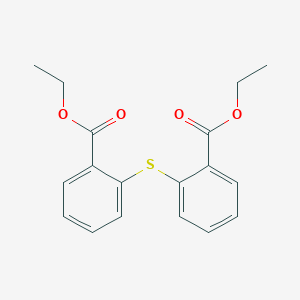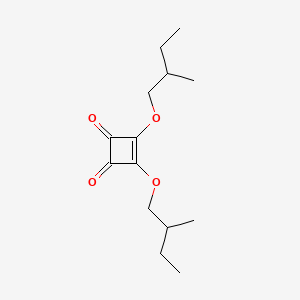
4-Morpholinecarbodithioic acid, 3-oxobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarbodithioic acid, 3-oxobutyl ester is a chemical compound with the molecular formula C9H15NO3S2 It is known for its unique structure, which includes a morpholine ring, a carbodithioic acid group, and an oxobutyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, 3-oxobutyl ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then esterified with 3-oxobutanol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbodithioic acid, 3-oxobutyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted morpholinecarbodithioic acid derivatives.
Scientific Research Applications
4-Morpholinecarbodithioic acid, 3-oxobutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, 3-oxobutyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholinecarbodithioic acid: Lacks the oxobutyl ester group, making it less versatile in certain reactions.
3-Oxobutyl esters: Do not contain the morpholine ring, limiting their biological activity.
Carbodithioic acid derivatives: Vary in their ester groups, affecting their reactivity and applications.
Uniqueness
4-Morpholinecarbodithioic acid, 3-oxobutyl ester is unique due to its combination of a morpholine ring, a carbodithioic acid group, and an oxobutyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
61997-89-5 |
|---|---|
Molecular Formula |
C9H15NO2S2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
3-oxobutyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C9H15NO2S2/c1-8(11)2-7-14-9(13)10-3-5-12-6-4-10/h2-7H2,1H3 |
InChI Key |
WZWBSXBIVCWRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


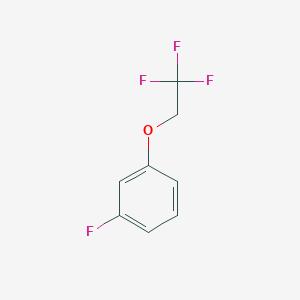
![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
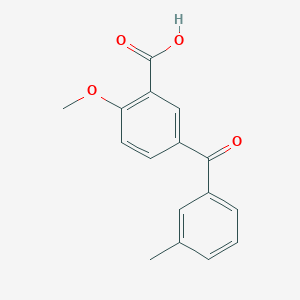
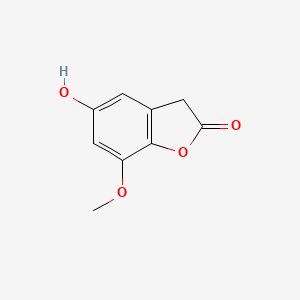
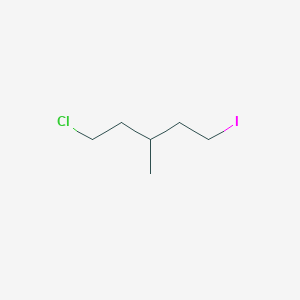
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
![Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate](/img/structure/B14560950.png)
![Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-](/img/structure/B14560951.png)
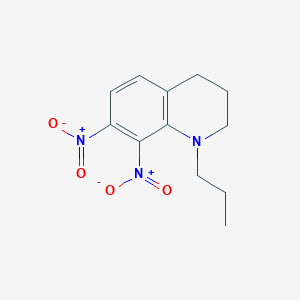
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
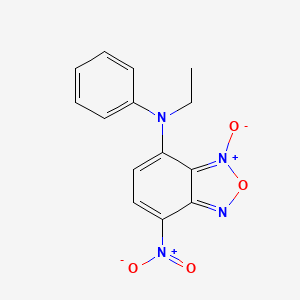
![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
